Methyl 2-isocyano-3-methylpentanoate

Descripción general

Descripción

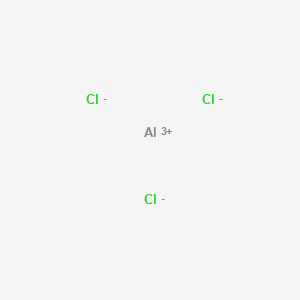

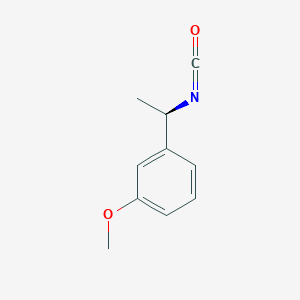

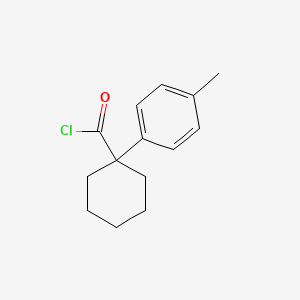

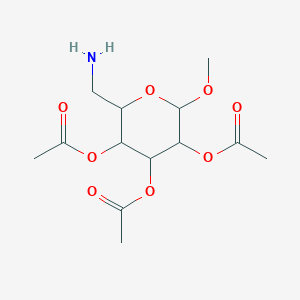

“Methyl 2-isocyano-3-methylpentanoate” is a chemical compound with the molecular formula C8H13NO2 . It contains a total of 24 atoms, including 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Molecular Structure Analysis

“Methyl 2-isocyano-3-methylpentanoate” contains a total of 23 bonds; 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 positively charged N .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

Isocyanides exhibit potent antibacterial and antifungal properties. Researchers have investigated their efficacy against various pathogens, including bacteria and fungi. The isocyanide functional group interacts with cellular components, disrupting essential processes and inhibiting microbial growth. This potential makes them promising candidates for novel antimicrobial agents .

Antimalarial Properties

Malaria remains a global health concern, and finding effective treatments is crucial. Synthetic isocyanides, including Methyl 2-isocyano-3-methylpentanoate, have demonstrated antimalarial activity. They interfere with the parasite’s metabolic pathways, disrupting its survival. Further studies are needed to optimize their efficacy and safety .

Antiviral Applications

While less explored than antibacterial and antifungal properties, isocyanides may also exhibit antiviral effects. Their mechanism of action involves interfering with viral replication or entry into host cells. Investigating their potential against specific viruses could lead to novel therapeutic strategies .

Plant Fungicides

Isocyanides have shown promise as plant protectants. By inhibiting fungal growth, they can prevent crop diseases. Researchers are studying their application in agriculture to enhance crop yield and reduce reliance on conventional fungicides .

Insecticides and Acaricides

Isocyanides may serve as insecticides and acaricides (agents targeting mites and ticks). Their toxicity to pests makes them attractive for pest control. However, balancing efficacy with environmental safety remains a challenge .

Antitumoral Potential

Emerging evidence suggests that isocyanides exhibit antitumoral effects. They interfere with cancer cell metabolism, induce apoptosis, and inhibit tumor growth. Researchers are exploring their use in combination therapies or targeted drug delivery systems .

Mecanismo De Acción

A study found that volatile organic compounds (VOCs) produced by Streptomyces, including “Methyl 2-methylpentanoate”, inhibited the growth of the fungal root pathogen Rhizoctonia solani and significantly enhanced plant shoot and root biomass . This suggests a potential role of VOC-producing Streptomyces in disease-suppressive soils .

Propiedades

IUPAC Name |

methyl 2-isocyano-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCFKAFLLZZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-isocyano-3-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)

![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)